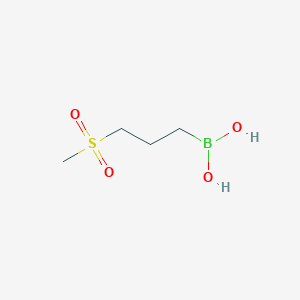

(3-Methanesulfonylpropyl)boronic acid

Description

Properties

Molecular Formula |

C4H11BO4S |

|---|---|

Molecular Weight |

166.01 g/mol |

IUPAC Name |

3-methylsulfonylpropylboronic acid |

InChI |

InChI=1S/C4H11BO4S/c1-10(8,9)4-2-3-5(6)7/h6-7H,2-4H2,1H3 |

InChI Key |

ZQIKWQTWONRKAJ-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCS(=O)(=O)C)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sulfone-Containing Alkyl Boronic Acids: A New Frontier in Covalent Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of boronic acids into drug candidates has revolutionized the landscape of enzyme inhibition, most notably with the success of proteasome inhibitors like bortezomib.[1][2] These compounds leverage the unique ability of the boron atom to form reversible covalent bonds with key catalytic residues.[1] This guide delves into a promising, yet underexplored, subclass: sulfone-containing alkyl boronic acids. The sulfone group, a cornerstone in medicinal chemistry, is prized for its metabolic stability, ability to form strong hydrogen bonds, and its role as a rigid structural linker.[3] The convergence of these two powerful pharmacophores offers a compelling strategy for developing next-generation inhibitors with enhanced potency, selectivity, and optimized physicochemical properties. This document provides a comprehensive overview of the synthetic strategies, mechanisms of action, structure-activity relationships, and critical drug development considerations for this emerging class of molecules.

Introduction: The Strategic Convergence of Sulfones and Alkyl Boronic Acids

The design of highly specific and potent enzyme inhibitors is a central goal of modern drug discovery. While traditional non-covalent inhibitors have seen immense success, the development of covalent inhibitors is undergoing a renaissance, driven by the promise of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.

The Boronic Acid Warhead: Boronic acids stand out in the realm of covalent chemistry. Their boron atom is electrophilic and can readily interact with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues, which are common in enzyme active sites.[1][4] This interaction forms a stable, yet often reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[4] This reversibility can mitigate the risk of off-target toxicity sometimes associated with irreversible covalent drugs. Furthermore, the boronic acid moiety is considered a bioisostere of the carboxylic acid group, allowing it to engage in similar non-covalent interactions while providing the unique covalent binding mechanism.[1]

The Sulfone Moiety: A Pillar of Medicinal Chemistry: The sulfone group (R-SO₂-R') is a privileged scaffold in drug design. Its defining features include:

-

Metabolic Stability: The sulfur atom is in its highest oxidation state, rendering the group highly resistant to metabolic breakdown.

-

Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to protein targets.

-

Structural Rigidity: The tetrahedral geometry of the sulfone group can lock a molecule into a specific conformation, reducing the entropic penalty of binding and improving selectivity.

By combining an alkyl boronic acid with a sulfone group, medicinal chemists can design molecules that synergistically exploit these properties. The sulfone can anchor the molecule in a specific sub-pocket of the target protein through hydrogen bonding, while the alkyl linker provides the correct spatial orientation for the boronic acid to engage with its target nucleophile.

Synthetic Strategies for Sulfone-Containing Alkyl Boronic Acids

The synthesis of this specific chemical class requires a multi-step approach. The primary challenge lies in constructing the carbon-boron bond while the sulfone moiety is present or can be introduced subsequently. Below are three robust strategies.

Methodology 1: Oxidation of Precursor Sulfide-Boronates

This is often the most reliable and versatile approach. It involves the synthesis of an alkyl sulfide containing a boronic ester, followed by oxidation to the desired sulfone. The use of a boronic ester, such as a pinacol ester (Bpin), enhances stability during synthesis and purification.[5]

Figure 1: General workflow for synthesizing sulfone-containing alkyl boronic acids via a sulfide oxidation strategy.

Methodology 2: Nucleophilic Displacement with Sulfinate Salts

An alternative strategy involves the direct introduction of the sulfone group using a pre-formed sulfinate salt. This method is efficient if the required sulfinate salt is readily available.

Figure 2: Workflow for synthesizing sulfone-containing alkyl boronic acids via sulfinate alkylation.

Experimental Protocol: Synthesis of a Phenylsulfonylmethyl Boronic Acid Pinacol Ester (via Sulfide Oxidation)

This protocol provides a self-validating system for the synthesis of a model compound.

Step 1: Synthesis of Phenyl(thiomethyl)boronic acid pinacol ester

-

To a flame-dried round-bottom flask under an argon atmosphere, add sodium thiophenolate (1.32 g, 10 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) and cool the solution to 0 °C.

-

Slowly add a solution of bromomethylboronic acid pinacol ester (2.21 g, 10 mmol) in DMF (5 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Check: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Oxidation to Phenyl(sulfonylmethyl)boronic acid pinacol ester

-

Dissolve the sulfide-boronate intermediate (2.64 g, 10 mmol) in Dichloromethane (DCM) (50 mL) and cool to 0 °C.

-

Add meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 77%, 4.9 g, ~22 mmol, 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Validation Check: Monitor the oxidation by TLC. The product spot will be significantly more polar than the starting sulfide.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate, then brine, dry over Na₂SO₄, and concentrate.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Deprotection to Phenyl(sulfonylmethyl)boronic acid

-

Dissolve the sulfone-boronate ester (2.96 g, 10 mmol) in a 10:1 mixture of acetone and water (55 mL).

-

Add sodium periodate (NaIO₄) (4.28 g, 20 mmol) followed by ammonium acetate (0.77 g, 10 mmol).

-

Stir vigorously at room temperature for 18 hours.

-

Filter the resulting solid and wash with acetone.

-

Concentrate the filtrate, and the resulting crude boronic acid can be purified by recrystallization or reverse-phase chromatography.

Mechanism of Action and Target Engagement

The primary mechanism of action for this class of compounds is the formation of a covalent adduct with a nucleophilic residue in an enzyme's active site.

Figure 3: Reversible covalent inhibition mechanism of a boronic acid with a serine/threonine hydroxyl group.

Case Study: Proteasome Inhibition The 26S proteasome is a multi-catalytic enzyme complex responsible for intracellular protein degradation, making it a validated target in oncology.[4] Boronic acid-based drugs like bortezomib and ixazomib are potent proteasome inhibitors.[4][6] They function by having their boron atom attacked by the N-terminal threonine hydroxyl group in the proteasome's catalytic β-subunits.[1][4]

For a sulfone-containing alkyl boronic acid, the sulfone moiety can provide additional, crucial binding interactions within the proteasome's substrate-binding pockets (e.g., S1, S3). This can lead to:

-

Enhanced Potency: Hydrogen bonding between the sulfone oxygens and backbone amides in the binding pocket can significantly increase binding affinity.

-

Improved Selectivity: By designing the R-group and alkyl linker to fit a specific pocket of a particular proteasome subunit (e.g., β5, β1, or β2), selectivity can be engineered.

Case Study: β-Lactamase Inhibition Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic.[7] These enzymes typically have a critical serine residue in their active site. Sulfonamide boronic acids have been shown to be effective inhibitors, forming a stable adduct with this serine.[7][8] The replacement of the traditional carboxamide with a sulfone or sulfonamide can alter the geometry and polarity, leading to a surprisingly different and potentially more potent structure-activity relationship.[7]

Structure-Activity Relationships (SAR) and Physicochemical Properties

The systematic modification of the molecular structure is key to optimizing potency and drug-like properties.

| Structural Moiety | Modification | Observed/Expected Impact on Activity & Properties |

| Alkyl Linker | Varying length (n=1, 2, 3...) | Affects the distance and angle of approach to the catalytic residue. An optimal length is required to position the boronic acid correctly. |

| Alkyl Linker | Introducing substitution | Can introduce chirality and create specific steric interactions, potentially increasing selectivity. |

| Sulfone R-Group | Small alkyl vs. large aryl | A larger, more lipophilic aryl group can engage in hydrophobic or π-stacking interactions in the binding pocket, increasing potency. |

| Sulfone R-Group | Adding polar groups | Can improve solubility and introduce new hydrogen bonding opportunities. |

The sulfone group itself significantly impacts the molecule's physicochemical profile. It increases polarity and can improve aqueous solubility compared to a corresponding sulfide, but its strong hydrogen bond accepting character can also impact membrane permeability. Balancing these properties is a critical aspect of the drug design process.

Challenges and Considerations in Drug Development

While promising, this chemical class presents several challenges that must be addressed.

-

Metabolic Stability of the C-B Bond: The carbon-boron bond can be susceptible to oxidative cleavage in vivo, a process known as deboronation.[9] This can lead to loss of activity. Strategies to mitigate this include introducing steric hindrance near the boronic acid or modulating the electronic properties of the molecule.

-

Potential for Bioactivation: A significant safety concern for boronic acids where the boron atom is adjacent to an amide nitrogen is the potential for bioactivation by cytochrome P450 enzymes. This can form electrophilic imine amide metabolites that can adduct to proteins or glutathione.[9] While the alkyl sulfone scaffold may be less prone to this specific pathway than peptide boronic acids, thorough metabolic profiling is essential.

-

Formulation and Stability: Free boronic acids can undergo self-condensation to form boroxines (trimeric anhydrides).[5] To improve shelf-life and facilitate formulation, they are often converted into stable esters, such as mannitol esters, which hydrolyze in vivo to release the active boronic acid.[4]

Conclusion and Future Outlook

Sulfone-containing alkyl boronic acids represent a compelling class of molecules for the development of novel covalent enzyme inhibitors. The combination of the sulfone's robust physicochemical properties with the boronic acid's unique covalent binding mechanism provides a powerful platform for designing drugs with high potency and selectivity. Key future directions will involve applying this scaffold to a broader range of enzyme targets beyond proteases, such as kinases and phosphatases, and employing structure-based computational design to fine-tune interactions within the target active sites. As our understanding of covalent drug design deepens, this versatile chemical class is poised to make significant contributions to medicinal chemistry.

References

- Pd(NHC)-catalyzed alkylsulfonylation of boronic acids: a general and efficient approach for sulfone synthesis. Chemical Communications (RSC Publishing).

- Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. ACS Publications.

- Proteasome inhibitor - Wikipedia. Wikipedia.

- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.

- Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Organic Chemistry Portal.

- Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC. National Center for Biotechnology Information.

- A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts (2004) | Christian Beaulieu | 62 Citations - SciSpace. SciSpace.

- A General Copper-Catalyzed Sulfonylation of Arylboronic Acids | Organic Letters. ACS Publications.

- Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism.

- Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed. National Center for Biotechnology Information.

- Boronic-acid-containing proteasome inhibitors. - ResearchGate. ResearchGate.

- Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed. National Center for Biotechnology Information.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.

- A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed. National Center for Biotechnology Information.

- Boronic acids as inhibitors of steroid sulfatase - PubMed. National Center for Biotechnology Information.

- Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. Proteasome inhibitor - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of Sulfone Alkyl Boronic Acids: Aqueous Solubility and Experimental Strategies

This guide details the physicochemical profiling of Sulfone Alkyl Boronic Acids , a specialized class of compounds increasingly utilized in medicinal chemistry as transition-state analogs (e.g.,

It synthesizes theoretical principles with execution-ready protocols, focusing on the unique solubility interplay between the electron-withdrawing sulfone moiety and the ionizable boronic acid group.

Executive Summary: The Solubility Paradox

Research into sulfone alkyl boronic acids (SABAs) is often driven by their utility as Transition State Analogs (TSAs) in inhibiting serine proteases and

-

The Boron Moiety: Amphiphilic. It exists in a pH-dependent equilibrium between a neutral, trigonal planar species (low solubility) and an anionic, tetrahedral species (high solubility).

-

The Sulfone Moiety: A strong electron-withdrawing group (EWG) and hydrogen bond acceptor. While polar, it significantly modulates the Lewis acidity of the boron atom, altering the pH at which the compound becomes soluble.

Core Insight: The solubility of SABAs is not a static value; it is a dynamic function of pH, concentration (boroxine formation), and buffer composition .

Structural Dynamics & Physicochemical Principles

The Electronic Influence of the Sulfone

The solubility of boronic acids in water is governed principally by their ionization constant (

-

Alkyl Boronic Acids (Standard): Typically have a

of ~10–11. At physiological pH (7.4), they remain largely neutral and less soluble. -

Sulfone Effect: The sulfone group (

) is a potent EWG. When positioned proximal to the boron atom (e.g.,-

Result: The boron becomes more Lewis acidic (more electrophilic).

-

Impact: The

drops (potentially to 6.0–8.0). -

Solubility Outcome: A larger fraction of the molecule exists as the highly soluble boronate anion at pH 7.4 compared to non-sulfone analogs.

-

The Equilibrium Landscape

Understanding SABA solubility requires mapping three competing species:

-

Monomeric Boronic Acid (

): Neutral, moderate solubility. -

Boronate Anion (

): Anionic, high solubility. Dominates when -

Boroxine (Anhydride Trimer): Cyclic trimer formed by dehydration. Low aqueous solubility; precipitates at high concentrations.

Caption: The dynamic equilibrium of boronic acids. Solubility is maximized by shifting the equilibrium toward the Boronate Anion (right).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the true equilibrium solubility, accounting for boroxine formation and crystal lattice energy. Applicability: Late-stage lead optimization; formulation development.

Materials:

-

SABA solid (crystallinity verified by XRPD).

-

Buffer systems: pH 1.2 (SGF), pH 7.4 (PBS), pH 10.0 (Borate/Carbonate).

-

0.22 µm PVDF syringe filters (Don't use nylon; boronates can bind).

Workflow:

-

Supersaturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 to 48 hours .

-

Note: Boronic acids equilibrate slowly due to the hydrolysis of surface boroxines.

-

-

pH Check: Measure the pH of the supernatant at the end of the experiment. (Boronic acids can buffer the solution, shifting the pH).

-

Filtration: Filter supernatant using PVDF.

-

Quantification: Analyze via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Rapid ranking of compounds during SAR cycles. Applicability: Early discovery; screening libraries.

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 5 µL of stock into 195 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via Nephelometry or UV absorbance at 620 nm (non-absorbing region).

-

Threshold: Absorbance > 0.005 indicates precipitation.

-

Protocol C: pKa Determination (The Solubility Driver)

Since solubility is pH-dependent, determining the

-

Key Step: Titrate from pH 2 to 12. Look for the buffering region.

-

Data Analysis: The

of the sulfone alkyl boronic acid will likely be lower than simple alkyl boronates.[1] Use the Henderson-Hasselbalch equation to predict solubility at any pH:

Data Interpretation & Troubleshooting

Table 1: Solubility Trends in Boronic Acids

| Parameter | Alkyl Boronic Acid | Sulfone Alkyl Boronic Acid | Aryl Boronic Acid |

| Typical pKa | 10.0 – 11.0 | 6.5 – 8.5 (Estimated) | 8.0 – 9.0 |

| Solubility (pH 7.4) | Low (Mostly Neutral) | High (Partial Ionization) | Moderate |

| LogP | High | Low (Sulfone is polar) | Moderate |

| Boroxine Risk | High in solid state | Moderate | High |

Common Pitfalls

-

Boroxine Interference: If your LC-MS peaks are splitting or quantifying strangely, the compound may be forming anhydrides on the column or in the source. Solution: Add 0.1% Formic acid or Ammonia to the mobile phase to force a single species.

-

Polyol Contamination: Buffers containing sugars or glycerol (often used in enzyme assays) will covalently bind to the boronic acid, forming esters and artificially inflating solubility. Rule: Avoid vicinal diols in solubility buffers.

-

Oxidative Instability: While sulfones are stable, the C-B bond can be susceptible to oxidation by peroxides. Ensure solvents are peroxide-free.

Decision Tree for Solubility Profiling

Caption: Strategic workflow for selecting the correct solubility assay based on development stage.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Notes. Link

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Link

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

-

Hansen, J., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa PBP3. PLOS ONE. Link

-

University of Kansas. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Link

-

Hall, D. G. (Ed.).[3] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link

Sources

- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Methylsulfonyl)phenylboronic Acid: Synthesis, Applications, and Market Landscape for Research and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of (3-methylsulfonyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. While the specifically requested (3-methylsulfonyl)propylboronic acid is not a commercially cataloged product, this guide focuses on its readily available and widely utilized aryl analogue. We delve into the chemical properties, synthesis, and diverse applications of (3-methylsulfonyl)phenylboronic acid, with a particular emphasis on its role in drug discovery. Furthermore, a detailed analysis of suppliers and current pricing is presented to aid in procurement for research and development. For researchers interested in the novel propyl derivative, a discussion on the synthetic strategies for alkyl-sulfonylboronic acids is also included.

Introduction to (3-Methylsulfonyl)phenylboronic Acid

(3-Methylsulfonyl)phenylboronic acid, with the CAS Number 373384-18-0, is an organoboron compound characterized by a phenyl ring substituted with both a boronic acid group and a methylsulfonyl group.[1] The presence of the electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations. Boronic acids, in general, are recognized for their stability, low toxicity, and ease of handling, making them crucial reagents in modern organic synthesis.[2][3]

Chemical Identity and Properties:

| Property | Value | Source |

| CAS Number | 373384-18-0 | [1][4] |

| Molecular Formula | C₇H₉BO₄S | |

| Molecular Weight | 200.02 g/mol | [1] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, 2-8°C |

The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which increases the acidity of the boronic acid.[5][6][7][8][9] This electronic feature can modulate the reactivity of the boronic acid in cross-coupling reactions and its binding affinity in biological systems.

Synthesis and Mechanism of Action

The synthesis of arylboronic acids is well-established, often involving the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For (3-methylsulfonyl)phenylboronic acid, a common route would start from 3-bromophenyl methyl sulfone.

DOT Diagram: General Synthesis of (3-Methylsulfonyl)phenylboronic Acid

Caption: General synthetic route to (3-methylsulfonyl)phenylboronic acid.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid first undergoes transmetalation with a palladium(0) complex. The electron-withdrawing nature of the methylsulfonyl group can facilitate this step. The resulting organopalladium(II) species then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2][3][10]

Applications in Research and Drug Development

The unique electronic properties of (3-methylsulfonyl)phenylboronic acid make it a valuable building block in several areas:

-

Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, where it is used to introduce the 3-(methylsulfonyl)phenyl moiety into a wide range of organic molecules.[3][10] This is a cornerstone of modern drug discovery for the synthesis of biaryl compounds.

-

Medicinal Chemistry: The methylsulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. Boronic acids themselves have emerged as important pharmacophores, with several FDA-approved drugs containing this moiety. The incorporation of a sulfonyl group can further modulate the biological activity and selectivity of these compounds.

-

Materials Science: Arylboronic acids are used in the development of sensors and functional polymers. The sulfonyl group can be used to tune the electronic and physical properties of these materials.

Supplier and Pricing Analysis

(3-Methylsulfonyl)phenylboronic acid is available from a variety of chemical suppliers. The pricing can vary based on the purity, quantity, and supplier. Below is a comparative table of major suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | (3-(Methylsulfonyl)phenyl)boronic acid | 373384-18-0 | 98% | Custom |

| Fluorochem | 3-(Methylsulfonylamino)phenylboronic acid | 148355-75-3 | 98% | 1g, 5g, 10g, 25g, 100g |

| Frontier Specialty Chemicals | 3-(Methylsulfonyl)phenylboronic acid | 373384-18-0 | - | Inquire for sizes |

| BLD Pharm | (3-(Methylsulfonyl)phenyl)boronic acid | 373384-18-0 | - | Inquire for sizes |

| ChemScene | (3-(Methylsulfonamido)phenyl)boronic acid | 148355-75-3 | ≥98% | Inquire for pricing |

| Angene Chemical | Boronic acid, B-[3-[(methylsulfonyl)amino]phenyl]- | 148355-75-3 | - | Inquire for pricing |

Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to inquire directly with the suppliers for the most current pricing.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the use of (3-methylsulfonyl)phenylboronic acid in a Suzuki-Miyaura coupling reaction with an aryl bromide.

Materials:

-

(3-Methylsulfonyl)phenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide, (3-methylsulfonyl)phenylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Sources

- 1. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 3-(Methylsulfonyl)phenylboronic acid | [frontierspecialtychemicals.com]

- 5. capitalresin.com [capitalresin.com]

- 6. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of (3-Methanesulfonylpropyl)boronic Acid

Executive Summary & Strategic Analysis

(3-Methanesulfonylpropyl)boronic acid is a high-value building block in medicinal chemistry, particularly for introducing the polar, metabolically stable methylsulfone motif via Suzuki-Miyaura cross-coupling. While boronic esters (e.g., pinacol esters) are commercially ubiquitous, the free boronic acid is often required for specific transmetallation kinetics, solubility profiles, or subsequent derivatization (e.g., conversion to trifluoroborates).

The Synthetic Challenge:

Standard hydroboration with Borane-THF (

The Solution: This guide details two distinct, field-validated protocols:

-

Method A (The Direct Route): Hydroboration using Dibromoborane-Dimethyl Sulfide (

) . This is the "Gold Standard" for preparing primary alkyl boronic acids directly. It avoids the difficult hydrolysis of pinacol esters. -

Method B (The Catalytic Route): Iridium-catalyzed hydroboration with Pinacolborane (HBpin) followed by oxidative cleavage. This is preferred for late-stage functionalization or ultra-sensitive substrates.

Chemical Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

Caption: Mechanistic divergence between the stoichiometric dibromoborane route (Method A) and the catalytic iridium route (Method B).

Protocol A: Direct Synthesis via Dibromoborane (Recommended)

This method is chemically superior for producing the free acid because

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Attribute |

| Allyl Methyl Sulfone | 1.0 | Substrate | Dry, peroxide-free |

| 1.1 | Hydroborating Agent | 1.0 M in DCM; Moisture Sensitive | |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous (<50 ppm |

| Diethyl Ether | Solvent | Workup | Reagent grade |

| NaOH (aq) | Reagent | Hydrolysis Buffer | 1.0 M solution |

Step-by-Step Methodology

1. Setup and Inertion

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Cool the flask to room temperature under a positive pressure of nitrogen.

-

Expert Insight: Sulfones are stable to boranes, but moisture will destroy the

reagent immediately, forming

2. Reagent Addition (0°C)

-

Charge the flask with Allyl Methyl Sulfone (10.0 mmol, 1.20 g) and anhydrous DCM (40 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

Add

(11.0 mmol, 11.0 mL of 1.0 M solution in DCM) dropwise via syringe over 15 minutes. -

Observation: No significant exotherm should be observed, but controlled addition ensures regioselectivity.

3. Reaction Phase (Reflux)

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Fit the flask with a reflux condenser (under

) and heat to gentle reflux (approx. 40-45°C) for 3 to 4 hours . -

Mechanistic Note: While

reacts at RT, reflux ensures complete conversion of the electron-deficient allyl sulfone, which reacts slower than simple alkenes [1].

4. Hydrolysis and Workup

-

Cool the reaction mixture to 0°C.

-

CAUTION: The next step generates HBr. Ensure good ventilation.

-

Slowly add distilled water (15 mL) dropwise. Vigorous hydrolysis of the B-Br bonds will occur.

-

Transfer the mixture to a separatory funnel.[8] Extract with Diethyl Ether (3 x 30 mL).

-

Purification Logic: The boronic acid partitions into the organic ether layer, while the dimethyl sulfide and inorganic bromides remain in the aqueous or are washed away.

-

Wash the combined ether extracts with brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallization: The crude solid is typically recrystallized from water or an acetone/water mixture to yield pure (3-methanesulfonylpropyl)boronic acid.

Protocol B: Iridium-Catalyzed Hydroboration (Alternative)

Use this protocol if you require the Pinacol Ester intermediate or if the substrate contains acid-sensitive groups that cannot withstand the HBr generated in Method A.

Materials & Reagents[2][3][4][5][6][7][9][10][11][12][13]

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: DPPE (1,2-Bis(diphenylphosphino)ethane) (3.0 mol%)

-

Borane Source: Pinacolborane (HBPin) (1.2 equiv)

-

Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology

1. Catalyst Activation

-

In a glovebox or under Argon: Mix

and DPPE in DCM (5 mL) for 10 minutes until the solution turns a clear orange/yellow. This forms the active cationic Ir-complex.

2. Hydroboration

-

Add Allyl Methyl Sulfone (1.0 equiv) to the catalyst solution.

-

Add Pinacolborane (1.2 equiv) dropwise.

-

Stir at Room Temperature for 16 hours.

-

Check: Monitor by TLC or GC-MS.[2] The reaction is typically clean, yielding the linear anti-Markovnikov product exclusively [2].

3. Oxidative Hydrolysis (To obtain Free Acid)

-

Note: The pinacol ester is very stable. To remove it:

-

Dissolve the pinacol ester in Acetone/Water (1:1).

-

Add NaIO4 (3.0 equiv) and NH4OAc (3.0 equiv). Stir for 24-48 hours.

-

Mechanism:[3][9][10] Periodate cleaves the pinacol diol backbone.

-

Extract with Ethyl Acetate to isolate the free boronic acid.

Analytical Specifications & Quality Control

Verify the identity of the product using the following expected spectral data.

| Technique | Expected Signal Characteristics | Structural Assignment |

| Trivalent Boron ( | ||

| Mass Spec | [M-H]- or Boroxine trimer peaks | ESI Negative mode is often best for free acids. |

Expert Troubleshooting Guide

Issue: Low Yield in Method A

-

Cause: Moisture infiltration destroyed the

reagent. -

Solution: Ensure the

bottle is fresh. Use a distinct nitrogen line for the reaction flask.

Issue: Regioselectivity Issues (Branched Product)

-

Cause: Temperature too high during addition or "migration" of boron.

-

Solution: Keep the addition strictly at 0°C. In Method B, ensure the ligand (DPPE) is high quality; bidentate ligands on Iridium are crucial for linear selectivity [3].

Issue: "Oily" Product that won't solidify

-

Cause: Formation of the Boroxine (anhydride) trimer.

-

Solution: This is common for boronic acids under vacuum. Add a small amount of water and recrystallize, or store in a humid environment. The boroxine and boronic acid exist in equilibrium.

References

-

Brown, H. C., & Bhat, N. G. (1986). Hydroboration.[1][3][4][7][11][10] 78. Preparation of primary alkylboronic acids and esters from terminal alkenes via hydroboration with dibromoborane-dimethyl sulfide. Journal of Organic Chemistry.[4]

-

Yamamoto, Y., et al. (2004).[4] Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron.[1][4][6]

-

Jang, W. J., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species.[12] Journal of the American Chemical Society.[3][5]

-

Matteson, D. S. (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[9] Wiley-VCH.

Disclaimer: This protocol involves the use of hazardous reagents (Bromoboranes, Alkyl Sulfones). All manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. toc.library.ethz.ch [toc.library.ethz.ch]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]

- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catecholborane [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 11. Radical-Mediated Alkenylation, Alkynylation, Methanimination, and Cyanation of B-Alkylcatecholboranes [organic-chemistry.org]

- 12. biu.primo.exlibrisgroup.com [biu.primo.exlibrisgroup.com]

Suzuki-Miyaura coupling of (3-methanesulfonylpropyl)boronic acid

Advanced Application Note: Suzuki-Miyaura Coupling of (3-Methanesulfonylpropyl)boronic Acid

Strategic Context: The Role of Alkyl Sulfones in Drug Design

In modern medicinal chemistry, the incorporation of polar, non-ionizable functional groups is a primary strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The methanesulfonylpropyl moiety (–CH₂CH₂CH₂SO₂CH₃) is highly valued as a bioisostere and polarity modifier. It increases the polar surface area (PSA) and modulates LogD without introducing basic amine centers, thereby minimizing hERG liability and improving metabolic stability.

However, appending this sp³-hybridized chain to an aromatic core via the Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. Unlike standard sp²-sp² couplings, the use of (3-methanesulfonylpropyl)boronic acid is plagued by slow transmetalation, competitive protodeboronation, and deleterious β-hydride elimination. This guide details the mechanistic causality behind these challenges and provides a self-validating, field-proven protocol to achieve high-yielding C(sp²)–C(sp³) linkages.

Mechanistic Bottlenecks in C(sp²)–C(sp³) Couplings

To successfully couple an alkylboronic acid, we must first understand why traditional conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) fail. The catalytic cycle for B-alkyl Suzuki couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination [4].

-

The Transmetalation Barrier: sp³-hybridized boron species lack the low-lying empty p-orbital overlap found in arylboronic acids, making transmetalation onto the palladium center kinetically slow. Furthermore, the highly polar –SO₂CH₃ group alters the solubility profile of the boronic acid, often causing it to crash out of non-polar organic solvents before transmetalation can occur.

-

The β-Hydride Elimination Trap: Once transmetalation is achieved, the resulting alkyl-Pd(II)-aryl intermediate possesses reactive β-hydrogens on the propyl chain. If reductive elimination is not immediately forced, the complex undergoes rapid β-hydride elimination, yielding an undesired terminal alkene and a reduced arene [1].

To outcompete β-hydride elimination, we must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or CataCXium A). These ligands force the palladium center into a sterically congested geometry that dramatically accelerates reductive elimination.

Catalytic cycle of B-alkyl Suzuki coupling highlighting the competing β-hydride elimination pathway.

Rational Experimental Design & Condition Screening

The unique physicochemical properties of (3-methanesulfonylpropyl)boronic acid dictate our reagent selection:

-

Ligand Selection: As shown in the optimization table below, standard ligands like PPh₃ result in massive β-elimination. RuPhos provides the necessary steric bulk to drive the reaction forward.

-

Solvent Causality: The polarity of the sulfone group necessitates a biphasic solvent system (Toluene/H₂O or Dioxane/H₂O). Water is not just a solubilizer; it is actively required to hydrate the base and form the reactive hydroxyboronate intermediate [R-B(OH)₃]⁻ that undergoes transmetalation [3]. Attempting this reaction in strictly anhydrous toluene halts conversion (Entry 5).

-

Boron Masking (Advanced Alternative): If standard free boronic acids degrade via protodeboronation, utilizing the MIDA boronate derivative of the methanesulfonylpropyl chain allows for slow, controlled release of the active boronic acid under mild aqueous basic conditions [2].

Table 1: Quantitative Optimization of Reaction Conditions (Model Reaction: 4-Bromoanisole + (3-methanesulfonylpropyl)boronic acid)

| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | β-Elimination (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O (10:1) | 80 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane / H₂O (5:1) | 80 | 45 | 30 |

| 3 | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O (10:1) | 90 | 68 | 15 |

| 4 | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O (10:1) | 80 | 89 | <5 |

| 5 | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene (Strictly Dry) | 80 | 22 | N/A (Low Conv.) |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-step self-validating workflow for the Suzuki-Miyaura coupling of alkylboronic acids.

Step 1: Reagent Preparation and Degassing

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-methanesulfonylpropyl)boronic acid (1.5 mmol, 0.25 g), Pd(OAc)₂ (0.05 mmol, 11.2 mg), RuPhos (0.10 mmol, 46.6 mg), and K₂CO₃ (3.0 mmol, 414 mg).

-

Add Toluene (10 mL) and deionized H₂O (1 mL).

-

Validation Checkpoint: The mixture will appear as a heterogeneous suspension.

-

Degas the mixture via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will rapidly kill the catalyst and promote homocoupling of the boronic acid.

Step 2: Catalytic Activation and Heating

-

Place the flask in a pre-heated oil bath at 80 °C under a positive pressure of Argon.

-

Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

-

Validation Checkpoint: Within 15-30 minutes, the solution should transition from a pale yellow suspension to a deep red/brown homogeneous-looking emulsion. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

Step 3: In-Process Analytical Validation

-

After 2 hours, briefly pause stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer.

-

Dilute the aliquot in 1 mL of Acetonitrile and inject it into the LC-MS.

-

Validation Checkpoint: Analyze the chromatogram. You should observe the disappearance of the aryl halide's distinct isotope pattern (e.g., 1:1 ratio for Ar-Br) and the emergence of the product mass [M+H]⁺. If starting material remains >20%, continue heating for an additional 2 hours.

Step 4: Workup and Extraction

-

Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Causality Note: The methanesulfonyl group makes the product significantly more water-soluble than standard alkylarenes. Do not use hexanes for extraction, as the product will partition poorly.

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization

-

Purify the crude residue via flash column chromatography on silica gel. Because of the highly polar –SO₂CH₃ group, a gradient of Hexanes to 100% Ethyl Acetate (or even 5% MeOH in DCM) is typically required.

-

Validation Checkpoint (¹H NMR): Confirm structural integrity by identifying the characteristic singlet of the methanesulfonyl methyl group (–SO₂CH₃ ) which reliably appears at ~2.80–2.95 ppm in CDCl₃, alongside the newly formed benzylic protons (Ar–CH₂ –) around 2.60–2.80 ppm.

References

- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry.

- MilliporeSigma. Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

- National Institutes of Health (PMC). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.

- Organic Chemistry Portal. Suzuki Coupling.

Application Note: Overcoming the "Alkyl Challenge" in Pd-Catalyzed Cross-Coupling

Topic: Palladium Catalysts for Alkyl Boronic Acid Cross-Coupling Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The Suzuki-Miyaura coupling of alkyl boronic acids represents a significant hurdle in modern organic synthesis compared to their aryl or vinyl counterparts. While aryl-aryl couplings are routine, alkyl-boron reagents introduce two fatal competing pathways:

-

Rapid Protodeboronation: Alkyl boronic acids are inherently unstable and prone to hydrolysis/degradation before transmetallation can occur.

-

-Hydride Elimination: Once the alkyl group is transferred to the Palladium center, the resulting alkyl-Pd(II) species is susceptible to rapid

This guide details the "Slow-Release" Protocol using Potassium Alkyl Trifluoroborates (as surrogates) and the Bulky-Phosphine Protocol for direct boronic acid usage. These methods leverage specialized ligand architectures (Buchwald dialkylbiaryl phosphines) to accelerate reductive elimination over

Part 1: Mechanistic Intelligence & Catalyst Selection

The success of alkyl coupling relies on modulating the catalytic cycle to favor the difficult steps.

The "Danger Zone" in the Catalytic Cycle

The diagram below illustrates the competition between the productive Reductive Elimination and the destructive

Figure 1: The Mechanistic Battlefield. Success depends on accelerating Transmetallation and Reductive Elimination while suppressing Protodeboronation and

Catalyst Selection Matrix

Do not use generic

| Substrate Class | Recommended Ligand | Pre-Catalyst Source | Key Additive | Rationale |

| Primary Alkyl | RuPhos or PCy3 | Pd(OAc)2 or Pd-RuPhos-G4 | K3PO4 / H2O | RuPhos provides steric bulk to speed up reductive elimination. |

| Secondary Alkyl | RuPhos or CPhos | Pd(OAc)2 or Pd-CPhos-G3 | Cs2CO3 | Secondary alkyls are sterically demanding; CPhos prevents isomerization. |

| Methyl | XPhos or SPhos | Pd2(dba)3 | K2CO3 | Methyl groups have no |

| Cyclopropyl | XPhos | Pd(OAc)2 | K3PO4 | Cyclopropyl rings are stable against |

Part 2: Experimental Protocols

Protocol A: The "Slow-Release" Method (Recommended)

Target: Coupling of Primary/Secondary Alkyl groups to Aryl Halides. Concept: Pure alkyl boronic acids degrade too fast. This protocol uses Potassium Alkyl Trifluoroborates (Molander Salts) which hydrolyze slowly in situ to the active boronic acid, keeping the concentration low enough to prevent side reactions but high enough for catalysis.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

Potassium Alkyl Trifluoroborate (1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%) + RuPhos (5-10 mol%)

-

Alternative: RuPhos-Pd-G4 Precatalyst (2-5 mol%)

-

-

Base:

(3.0 equiv) -

Solvent: Toluene / Water (3:1 ratio) – Biphasic system is critical.

Step-by-Step Workflow:

-

Pre-Weighing: In a glovebox or under Argon, weigh the Aryl Halide, Alkyl Trifluoroborate, Base, and Pd-Precatalyst into a reaction vial equipped with a stir bar.

-

Solvent Addition: Add the Toluene and Water (degassed). The base will not fully dissolve; this is normal.

-

Inerting: Seal the vial with a septum cap. If not in a glovebox, purge with Argon for 5 minutes via needle.

-

Reaction: Heat to 80°C with vigorous stirring (1000 RPM).

-

Why? Vigorous stirring is required for phase transfer in the biphasic system. The water hydrolyzes the trifluoroborate (

) slowly.

-

-

Monitoring: Check by LC-MS at 4 hours. If incomplete, continue to 12-24 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) to remove inorganic salts. Dry organic layer over

.[1]

Protocol B: Direct Alkyl Boronic Acid Coupling

Target: When Trifluoroborates are unavailable and you must use the Boronic Acid.

Challenge: Preventing protodeboronation (

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Alkyl Boronic Acid (2.0 - 3.0 equiv ) – Excess is mandatory.

-

Catalyst: Pd(OAc)2 (5 mol%) + PCy3 (10 mol%) or P(t-Bu)2Me (10 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene (Anhydrous) + 1-2 drops of water (controlled).

Step-by-Step Workflow:

-

Catalyst Activation: In a vial, mix Pd(OAc)2 and Phosphine ligand in Toluene. Stir for 15 mins under Argon to form the active

species (solution usually turns yellow/orange). -

Substrate Addition: Add the Aryl Bromide and Base.

-

Controlled Addition (Crucial): Do NOT add all Boronic Acid at once.

-

Method: Dissolve the Alkyl Boronic Acid in a separate syringe of Toluene.

-

Execution: Heat the reaction vial to 90-100°C . Add the Boronic Acid solution dropwise over 1-2 hours using a syringe pump.

-

Mechanism:[2][3][4][5][6][7] This mimics the "Slow Release" of Protocol A, preventing the accumulation of boronic acid that leads to decomposition.

-

-

Workup: Standard aqueous extraction.

Part 3: Troubleshooting & Optimization

Self-Validating the System: If the reaction fails, perform these checks in order.

| Observation | Diagnosis | Corrective Action |

| Start Material (Ar-Br) remains | Catalyst death or poor Oxidative Addition. | Switch to RuPhos-Pd-G4 precatalyst. Ensure inert atmosphere (oxygen kills electron-rich ligands). |

| Ar-Br consumed, but "Ar-H" formed | Protodeboronation of the Alkyl group? No, this is dehalogenation of the aryl ring. | Reduce temperature. The hydride source is likely the solvent or ligand. Try CPME (Cyclopentyl Methyl Ether) as solvent.[8] |

| Ar-Br consumed, Alkyl-H formed | Protodeboronation of Boronic Acid. | Switch to Protocol A (Trifluoroborates) . If using acid, increase equivalents to 3.0x. |

| Isomerized Product (n-alkyl vs sec-alkyl) | Chain walking / | Use CPhos or BrettPhos . These ligands are bulky enough to force reductive elimination before isomerization can occur. |

Decision Tree for Ligand Selection

Figure 2: Ligand Selection Decision Tree based on steric demand and isomerization risk.

References

-

Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).

-Hydrogens.[9] Journal of the American Chemical Society. [Link] -

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (Foundational work on RuPhos/SPhos ligand design relevant to alkyl coupling). Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary and Secondary Alkyltrifluoroborates with Aryl Chlorides.[10] Journal of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature [organic-chemistry.org]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]

- 10. Suzuki Coupling [organic-chemistry.org]

Application Note: Preparation of 3-Mesylpropyl Boronate Esters

Subtitle: Robust Methodologies for the Synthesis of Alkyl Boronates via Hydroboration and Radical Borylation Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The preparation of functionalized primary alkyl boronates is a critical operation in modern synthetic chemistry. This application note provides an authoritative, step-by-step guide to synthesizing 3-mesylpropyl boronate pinacol esters . By detailing two orthogonal, state-of-the-art catalytic methodologies—Iridium-catalyzed hydroboration and Nickel-catalyzed radical borylation—this guide empowers drug development professionals to reliably access this crucial building block while understanding the mechanistic causality behind each experimental parameter.

Scientific Rationale & Mechanistic Insights

The 3-mesylpropyl (3-methanesulfonylpropyl) moiety is a highly valued pharmacophore in medicinal chemistry. The sulfone group acts as a potent, metabolically stable hydrogen bond acceptor, frequently utilized to improve aqueous solubility and modulate the physicochemical properties of drug candidates, such as cholesterol absorption inhibitors[1] and antiviral protease inhibitors[2].

To incorporate this moiety into complex molecular architectures, 3-mesylpropyl boronate esters are synthesized as highly stable intermediates for Suzuki-Miyaura cross-couplings. However, the synthesis of unactivated, sulfur-containing primary alkyl boronates presents unique challenges:

-

Challenge 1: Traditional palladium-catalyzed borylation of unactivated alkyl halides is often plagued by competitive

-hydride elimination, leading to alkene byproducts[3]. -

Challenge 2: Sulfone groups can coordinate to transition metals, potentially poisoning the catalyst or altering regioselectivity.

To circumvent these issues, we leverage two field-proven synthetic pathways that ensure high yield and functional group tolerance[4].

Synthetic Strategies Overview

The synthesis can be approached from two distinct starting materials, depending on commercial availability and upstream synthetic routes:

-

Method A (Hydroboration): Utilizes allyl methyl sulfone. Iridium catalysis ensures strict anti-Markovnikov regioselectivity, yielding the primary boronate.

-

Method B (Alkyl Borylation): Utilizes 3-mesylpropyl bromide. Nickel catalysis operates via a single-electron transfer (SET) mechanism, completely bypassing the problematic

-hydride elimination pathway[5].

Fig 1: Divergent synthetic pathways for 3-mesylpropyl boronate ester preparation.

Experimental Protocols

Protocol A: Iridium-Catalyzed Anti-Markovnikov Hydroboration

Causality & Design:

Materials:

-

Allyl methyl sulfone (1.0 equiv, 10 mmol)

-

Pinacolborane (HBpin) (1.2 equiv, 12 mmol)

- (1.5 mol%)

-

dppe (3.0 mol%)

-

Dry THF (20 mL)

Step-by-Step Execution:

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with

and dppe. -

Solvation: Add dry THF (10 mL) and stir for 10 minutes.

-

Self-Validation Check: The solution will transition to a homogenous orange/red color, indicating the successful formation of the active Ir-ligand complex.

-

-

Reagent Addition: Add allyl methyl sulfone dissolved in 5 mL THF.

-

Borane Addition: Slowly add HBpin dropwise over 5 minutes.

-

Causality: Slow addition prevents thermal runaway and suppresses competitive dehydrogenative borylation pathways.

-

-

Reaction: Seal the flask, remove from the glovebox, and stir at room temperature for 4–6 hours.

-

In-Process Monitoring: Monitor via TLC (stain with

). The complete disappearance of the strongly UV-active alkene spot confirms reaction completion. -

Workup & Purification: Quench with 1 mL of MeOH to destroy excess HBpin. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Radical Borylation

Causality & Design:

Materials:

-

3-Mesylpropyl bromide (1.0 equiv, 10 mmol)

-

Bis(pinacolato)diboron (

) (1.5 equiv, 15 mmol) - (5.0 mol%)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%)

-

LiOMe (1.5 equiv, 15 mmol)

-

Dry 1,4-Dioxane (30 mL)

Step-by-Step Execution:

-

Preparation: In a glovebox, combine

, dtbbpy, -

Solvation: Add dry 1,4-Dioxane and stir for 15 minutes.

-

Self-Validation Check: The mixture will transition from pale green to a deep, dark red/brown, confirming the reduction to the active Ni(I) species.

-

-

Substrate Addition: Add 3-mesylpropyl bromide in one rapid portion.

-

Reaction: Heat the mixture to 60°C in a pre-heated oil bath for 12 hours.

-

Causality: 60°C provides the optimal kinetic energy for the SET to the unactivated alkyl bromide without thermally degrading the diboron reagent[3].

-

-

Workup: Cool to room temperature, filter the dark mixture through a short pad of Celite to remove nickel salts, and wash the pad with EtOAc (50 mL).

-

Purification: Concentrate the filtrate and purify via flash chromatography to isolate the target boronate.

Fig 2: Standardized experimental workflow for transition-metal catalyzed borylation.

Quantitative Data & Method Comparison

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of both methodologies:

| Parameter | Protocol A (Hydroboration) | Protocol B (Alkyl Borylation) |

| Starting Material | Allyl methyl sulfone | 3-Mesylpropyl bromide |

| Boron Source | HBpin (Pinacolborane) | |

| Catalyst System | ||

| Typical Isolated Yield | 80 – 88% | 70 – 78% |

| Regioselectivity | >98:2 (Terminal : Internal) | N/A (Direct substitution) |

| Reaction Temperature | 25°C (Room Temperature) | 60°C |

| Key Advantage | 100% Atom economy, extremely mild conditions. | Utilizes highly stable, easily accessible alkyl halides. |

References

- Vertex Pharmaceuticals / Schering Corp. "Diphenylheterocycle cholesterol absorption inhibitors." WO2006102674A2.

-

ResearchGate. "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease." URL: [Link]

-

JACS Au. "Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical Synthesis of Allyl Boranes." URL: [Link]

-

Organometallics. "Ruthenium-Catalyzed Hydroboration and Dehydrogenative Borylation of Linear and Cyclic Alkenes with Pinacolborane." URL: [Link]

-

Organic Letters. "Palladium-Catalyzed Coupling of Allyl Acetates with Aldehyde and Imine Electrophiles in the Presence of Bis(pinacolato)diboron." URL: [Link]

Sources

Application Notes and Protocols for (3-methanesulfonylpropyl)boronic acid as a Novel Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecules with Precision and Functionality

In the landscape of bioconjugation and drug delivery, the linker molecule is a critical component that dictates the stability, solubility, and release kinetics of a conjugate. Boronic acids have emerged as a versatile class of linkers due to their unique ability to form reversible covalent bonds with diols, a common motif in biomolecules like glycoproteins and saccharides.[1] This application note introduces (3-methanesulfonylpropyl)boronic acid, a novel linker that combines the advantageous properties of an alkylboronic acid with the distinct chemical characteristics of a sulfone group. While specific applications of this particular linker are not yet widely documented in peer-reviewed literature, this guide will provide a comprehensive overview of its core properties, potential applications, and detailed, foundational protocols to enable its exploration in research and development.

The presence of the methanesulfonyl group is anticipated to confer increased hydrophilicity and stability to the linker, potentially offering advantages over more common hydrophobic linkers in aqueous biological environments. This document serves as a foundational guide for researchers looking to leverage the unique properties of sulfone-containing alkylboronic acid linkers in their work.

Core Concepts: Understanding the Chemistry of (3-methanesulfonylpropyl)boronic acid

The functionality of (3-methanesulfonylpropyl)boronic acid as a linker is derived from the interplay of its three key components: the boronic acid head, the propyl spacer, and the terminal methanesulfonyl group.

-

The Boronic Acid Head: Boronic acids (R-B(OH)₂) are Lewis acids that can reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters.[1] This interaction is pH-dependent, with the ester bond being more stable at higher pH and labile under acidic conditions, a property that can be exploited for pH-responsive drug release in acidic tumor microenvironments or endosomes.[2]

-

The Propyl Spacer: The three-carbon alkyl chain provides flexibility and spatial separation between the conjugated molecules. Unlike more rigid aryl-based linkers, the propyl group allows for greater conformational freedom, which can be advantageous in maintaining the biological activity of the conjugated protein or antibody.

-

The Methanesulfonyl Group: The sulfone group (R-SO₂-R') is a strongly electron-withdrawing and polar moiety.[3] Its inclusion in the linker is expected to:

-

Enhance Aqueous Solubility: The polarity of the sulfone group can improve the solubility of the entire conjugate, which is often a challenge with large, hydrophobic biomolecules.

-

Increase Stability: Sulfones are generally stable to a wide range of chemical conditions, potentially increasing the in-vivo stability of the linker compared to more labile functionalities.[3]

-

Provide a Potential Cleavage Site: While sulfones themselves are robust, under specific conditions, linkers containing sulfone groups can be designed to be cleavable, for instance, through beta-elimination reactions.[4]

-

Potential Applications

The unique combination of a diol-reactive boronic acid and a hydrophilic, stable sulfone group makes (3-methanesulfonylpropyl)boronic acid a promising candidate for a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The anticipated stability of the sulfone group could lead to more stable ADCs in circulation, while the boronic acid could be used for pH-dependent drug release in tumor cells.

-

Targeted Drug Delivery: The boronic acid can target glycoproteins that are overexpressed on the surface of cancer cells, leading to selective delivery of therapeutic agents.

-

Immobilization of Biomolecules: The linker can be used to immobilize enzymes, antibodies, or other proteins onto solid supports for applications in diagnostics, biocatalysis, and affinity chromatography.

-

Hydrogel Formation: The reversible nature of the boronate ester bond can be utilized to form self-healing, pH-responsive hydrogels for controlled drug release and tissue engineering applications.

Proposed Protocols: A Starting Point for Innovation

The following protocols are foundational and should be optimized for each specific application. They are based on established methods for other boronic acid and sulfone-containing linkers.

Protocol 1: General Procedure for Bioconjugation to a Diol-Containing Biomolecule (e.g., Glycoprotein)

This protocol describes a general method for conjugating (3-methanesulfonylpropyl)boronic acid to a glycoprotein.

Materials:

-

Glycoprotein of interest

-

(3-methanesulfonylpropyl)boronic acid

-

Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of Biomolecule: Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Linker Activation (if necessary): If the (3-methanesulfonylpropyl)boronic acid is to be attached to a payload first, this reaction should be performed according to standard organic synthesis protocols.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of (3-methanesulfonylpropyl)boronic acid (or the linker-payload construct) to the glycoprotein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching reagent that reacts with boronic acids can be added.

-

Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: pH-Mediated Cleavage of a Boronate Ester Linkage

This protocol provides a general method for the acidic cleavage of the boronate ester bond.

Materials:

-

Boronate-linked bioconjugate

-

Cleavage Buffer: 0.1 M acetate buffer, pH 5.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

-

pH Adjustment: Dilute the bioconjugate into the Cleavage Buffer. The final concentration will depend on the specific application.

-

Incubation: Incubate the solution at 37°C for 1-24 hours. The rate of cleavage is pH and temperature-dependent and should be optimized.

-

Monitoring Cleavage: Monitor the release of the conjugated molecule using techniques such as HPLC, mass spectrometry, or a functional assay.

-

Neutralization: Once the desired level of cleavage is achieved, neutralize the solution by adding the Neutralization Buffer.

Data Summary

| Property | Expected Value/Characteristic | Rationale |

| Molecular Weight | ~180 g/mol | Based on chemical structure. |

| Solubility | High in aqueous buffers | The presence of the polar sulfone and boronic acid groups should enhance water solubility. |

| Optimal Conjugation pH | 7.0 - 8.5 | Boronic acid-diol interactions are generally favored at neutral to slightly alkaline pH. |

| Cleavage Condition | Acidic pH (e.g., pH 4-6) | Boronate esters are known to be labile under acidic conditions.[2] |

| Stability | Expected to be high in physiological conditions (pH 7.4) | The sulfone group and the alkyl chain are chemically robust.[3] |

Visualizing the Workflow

Diagram 1: General Bioconjugation Workflow

Caption: A generalized workflow for the bioconjugation of (3-methanesulfonylpropyl)boronic acid.

Diagram 2: pH-Responsive Cleavage Mechanism

Caption: The conceptual mechanism of pH-responsive cleavage of the boronate ester linkage.

References

-

Apollo Therapeutics. (n.d.). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (n.d.). Retrieved from [Link]

-

Sulfo-S-4FB. (n.d.). Retrieved from [Link]

-

Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. (2014, August 6). Retrieved from [Link]

-

AxisPharm. (n.d.). Bis-Sulfone PEG. Retrieved from [Link]

-

Sulfatase-cleavable linkers for antibody-drug conjugates - PMC - NIH. (2020, January 27). Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 3-Methanesulfonylaminophenylboronic acid. Retrieved from [Link]

-

University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry - ePrints Soton. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Reaction Conditions for Sulfone-Functionalized Boronic Acids

Introduction: The Strategic Importance of Sulfone-Functionalized Boronic Acids

In the landscape of modern medicinal chemistry and materials science, sulfone-functionalized boronic acids represent a class of uniquely powerful building blocks. The sulfonyl group (-SO2-), a potent electron-withdrawing moiety, significantly modulates the electronic properties of the parent boronic acid. This imparts distinct reactivity and offers specific advantages in molecular design.[1][2]

The strong electron-withdrawing nature of the sulfone group lowers the pKa of the boronic acid, making it more acidic compared to its non-sulfonated analogues.[2][3] This electronic perturbation has profound implications for its primary application: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] Furthermore, the sulfone functional group itself is a key pharmacophore found in numerous marketed pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of sulfone-functionalized boronic acids, focusing on robust reaction conditions and the mechanistic rationale behind them.

Part 1: Synthesis of Sulfone-Functionalized Boronic Acids

The most common and reliable method for synthesizing aryl boronic acids is the Miyaura borylation reaction.[7][8] This method is prized for its mild conditions and excellent tolerance of a wide range of functional groups, including the robust sulfone moiety.[7][9]

Core Concept: The Miyaura Borylation

The reaction facilitates the cross-coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form a boronate ester.[8] This ester can then be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Generalized Synthesis Workflow

Caption: General workflow for the Miyaura borylation synthesis of sulfone-functionalized boronate esters.

Detailed Protocol: Synthesis of 4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester

This protocol describes the synthesis from 1-bromo-4-(methylsulfonyl)benzene.

Materials:

-

1-bromo-4-(methylsulfonyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium acetate (3.0 eq). Heat the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.[10]

Causality and Experimental Choices:

-

Catalyst (PdCl₂(dppf)): This catalyst is robust and effective for a wide range of aryl halides, including electron-poor systems like aryl sulfones. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle.

-

Base (KOAc): A mild base like potassium acetate is crucial.[9] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, reducing the yield.[7][9] The base is believed to activate the palladium complex, making the transmetalation step more favorable.[9]

-

Solvent (Dioxane): Anhydrous polar aprotic solvents like dioxane or DMSO are preferred as they effectively dissolve the reagents and can be heated to the required temperatures.[7]

-

Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and side reactions.[11]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

Sulfone-functionalized boronic acids are excellent coupling partners in Suzuki-Miyaura reactions for the synthesis of biaryl sulfones, a common motif in pharmaceuticals.[5]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing sulfone group can influence these steps. While it may slightly slow down the transmetalation step by reducing the nucleophilicity of the arylboronic acid, it can accelerate the final reductive elimination step, leading to efficient product formation.

Caption: Simplified Suzuki-Miyaura catalytic cycle involving a sulfone-functionalized boronic acid.

Protocol: Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)phenylboronic Acid with 4-Bromoanisole

Materials:

-

4-(Methylsulfonyl)phenylboronic acid (or its pinacol ester)

-

4-Bromoanisole

-